A Technical Guide to Ethyl N-Boc-4-fluoropiperidine-4-carboxylate: Synthesis, Properties, and Applications in Drug Discovery
A Technical Guide to Ethyl N-Boc-4-fluoropiperidine-4-carboxylate: Synthesis, Properties, and Applications in Drug Discovery
CAS Number: 416852-82-9
This technical guide provides a comprehensive overview of Ethyl N-Boc-4-fluoropiperidine-4-carboxylate, a key building block in modern medicinal chemistry. Aimed at researchers, scientists, and drug development professionals, this document details the compound's physicochemical properties, provides a detailed experimental protocol for its synthesis, and explores its applications, particularly in the development of novel therapeutics.
Physicochemical and Spectroscopic Data
Ethyl N-Boc-4-fluoropiperidine-4-carboxylate is a fluorinated heterocyclic compound valued for its utility in introducing a 4-fluoropiperidine moiety into larger molecules. The presence of the fluorine atom can significantly influence the pharmacokinetic and pharmacodynamic properties of a drug candidate, including metabolic stability, lipophilicity, and binding affinity.[1][2][3]
A summary of its key quantitative data is presented in the table below:
| Property | Value | Reference |
| CAS Number | 416852-82-9 | [4] |
| Molecular Formula | C13H22FNO4 | [4] |
| Molecular Weight | 275.32 g/mol | [5] |
| Boiling Point | 319°C at 760 mmHg | [4] |
| Purity | Typically ≥97% | [6] |
Spectroscopic data is crucial for the identification and characterization of Ethyl N-Boc-4-fluoropiperidine-4-carboxylate. While specific spectra for this exact compound are proprietary to suppliers, typical analytical data for closely related N-Boc-piperidine-4-carboxylate derivatives are available and provide a reference for expected spectral features.[7][8][9] Suppliers of CAS 416852-82-9 often provide compound-specific NMR, HPLC, and LC-MS data upon request.[4]
Experimental Protocols
The synthesis of Ethyl N-Boc-4-fluoropiperidine-4-carboxylate can be achieved through various synthetic routes. A common and effective method involves the fluorination of a suitable precursor. The following is a detailed, representative protocol based on established chemical literature for similar transformations.[10][11][12]
Synthesis of Ethyl N-Boc-4-fluoropiperidine-4-carboxylate
This procedure outlines a two-step process starting from 4-piperidone monohydrate hydrochloride, involving the introduction of the carboxylate and Boc-protecting groups, followed by fluorination.
Step 1: Synthesis of Ethyl 1-(tert-butoxycarbonyl)piperidine-4-carboxylate
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-piperidone monohydrate hydrochloride in a mixture of methanol and water.
-
Addition of Reagents: To the stirred solution, add ammonium carbonate followed by a dropwise addition of a solution of potassium cyanide in water. The reaction is stirred at room temperature.
-
Boc Protection: The resulting piperidine derivative is then protected with di-tert-butyl dicarbonate (Boc-anhydride) in the presence of a base like triethylamine and a catalytic amount of 4-(dimethylamino)pyridine (DMAP) in a suitable solvent such as dichloromethane.[10]
-
Esterification: The carboxylic acid can then be esterified to the ethyl ester using standard procedures, for example, by reacting with ethanol in the presence of an acid catalyst or by using an alkylating agent like ethyl iodide with a base.
Step 2: Fluorination to Yield Ethyl N-Boc-4-fluoropiperidine-4-carboxylate
-
Enolate Formation: The ethyl N-Boc-piperidine-4-carboxylate from Step 1 is dissolved in an anhydrous aprotic solvent (e.g., tetrahydrofuran) and cooled to a low temperature (e.g., -78 °C) under an inert atmosphere (e.g., argon). A strong, non-nucleophilic base such as lithium diisopropylamide (LDA) is then added dropwise to generate the enolate.
-
Electrophilic Fluorination: An electrophilic fluorinating agent, such as N-Fluorobenzenesulfonimide (NFSI), is then added to the reaction mixture. The reaction is allowed to proceed at low temperature and then gradually warmed to room temperature.
-
Work-up and Purification: The reaction is quenched with a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the final product.
Applications in Drug Discovery and Development
The piperidine scaffold is a prevalent structural motif in a vast number of pharmaceuticals.[2] The introduction of fluorine at the 4-position can fine-tune the properties of drug candidates in several ways:
-
Modulation of Basicity: The electronegative fluorine atom can lower the pKa of the piperidine nitrogen, which can be crucial for optimizing drug-receptor interactions and reducing off-target effects, such as hERG channel inhibition.[13]
-
Conformational Rigidity: Fluorine substitution can influence the conformational preference of the piperidine ring, often favoring an axial orientation of the fluorine atom. This can lead to a more rigid and defined structure, which can enhance binding to the target protein.[3][14]
-
Metabolic Stability: The strong carbon-fluorine bond is resistant to metabolic degradation, which can improve the pharmacokinetic profile of a drug.[1]
A significant application of fluorinated piperidines, including derivatives of Ethyl N-Boc-4-fluoropiperidine-4-carboxylate, is in the development of Positron Emission Tomography (PET) imaging agents .[15][16] The radioactive isotope fluorine-18 can be incorporated to create radiotracers for imaging and studying various biological processes and diseases in vivo. For example, fluorinated piperidine derivatives have been synthesized as potential PET radiotracers for imaging the NR2B subtype of the N-methyl-D-aspartate (NMDA) receptor, which is implicated in various neurological disorders.[17]
Furthermore, this compound serves as a valuable intermediate in the synthesis of ligands for G protein-coupled receptors (GPCRs) , a major class of drug targets.[18] Its structural features allow for its incorporation into more complex molecules designed to interact with specific GPCRs.
Logical Workflow for Synthesis
The following diagram illustrates the logical workflow for the synthesis of Ethyl N-Boc-4-fluoropiperidine-4-carboxylate.
Caption: Synthetic pathway to the target compound.
Experimental Workflow for a Key Transformation
The diagram below outlines the key steps in the electrophilic fluorination of the piperidine precursor.
Caption: Electrophilic fluorination workflow.
References
- 1. nbinno.com [nbinno.com]
- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. CAS 416852-82-9 | Ethyl N-BOC-4-fluoropiperidine-4-carboxylate - Synblock [synblock.com]
- 5. hoffmanchemicals.com [hoffmanchemicals.com]
- 6. Ethyl N-Boc-piperidine-4-carboxylate (97%) - Amerigo Scientific [amerigoscientific.com]
- 7. researchgate.net [researchgate.net]
- 8. Ethyl 4-piperidinecarboxylate(1126-09-6) 1H NMR spectrum [chemicalbook.com]
- 9. Ethyl N-Boc-piperidine-4-carboxylate(142851-03-4) 1H NMR spectrum [chemicalbook.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. rsc.org [rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. scientificupdate.com [scientificupdate.com]
- 14. Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Modular Strategies for PET Imaging Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Radiopharmaceuticals for PET and SPECT Imaging: A Literature Review over the Last Decade - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Synthesis and in vitro characterization of trans- and cis-[(18)F]-4-methylbenzyl 4-[(pyrimidin-2-ylamino)methyl]-3-fluoropiperidine-1-carboxylates as new potential PET radiotracer candidates for the NR2B subtype N-methyl-D-aspartate receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. N-Acyl-N-Alkyl Sulfonamide Probes for Ligand-Directed Covalent Labeling of GPCRs: The Adenosine A2B Receptor as Case Study - PMC [pmc.ncbi.nlm.nih.gov]
